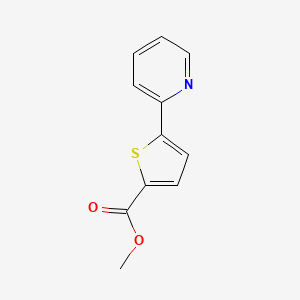

Methyl 5-(2-pyridyl)thiophene-2-carboxylate

Overview

Description

Methyl 5-(2-pyridyl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-pyridyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-pyridyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Methyl 5-(2-pyridyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-pyridyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Methyl thiophene-2-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.

5-Methyl-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity.

Indole derivatives: While structurally different, they share some similar biological activities.

Uniqueness

Methyl 5-(2-pyridyl)thiophene-2-carboxylate stands out due to its unique combination of a thiophene and pyridine ring. This structure provides a balance of electronic properties, making it suitable for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.

Biological Activity

Methyl 5-(2-pyridyl)thiophene-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their wide-ranging biological activities. These compounds have been investigated for their roles as anti-inflammatory agents, antimicrobial agents, and potential anticancer drugs. The thiophene ring structure contributes to their biological efficacy through various mechanisms, including enzyme inhibition and modulation of gene expression.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This compound may share these properties due to its structural characteristics.

Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential COX/LOX inhibition |

| Thiophene Derivative A | 29.2 | COX inhibition |

| Thiophene Derivative B | 6.0 | LOX inhibition |

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that thiophene derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiophene derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Gene Expression Modulation : Some thiophenes can negatively regulate pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation at the molecular level.

Case Study 1: Anti-inflammatory Effects

In a study involving LPS-induced inflammation in THP-1 monocytes, a thiophene derivative demonstrated the ability to significantly reduce TNF-α levels at a concentration of 10 µM. This suggests that this compound may have similar effects due to structural similarities.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiophene derivatives against resistant strains of bacteria. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.

Properties

IUPAC Name |

methyl 5-pyridin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-6-5-9(15-10)8-4-2-3-7-12-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJYHWUNVCDIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.